Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
CAS No.: 932464-81-8
Cat. No.: VC5283532
Molecular Formula: C18H16FNO4S2
Molecular Weight: 393.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932464-81-8 |
|---|---|
| Molecular Formula | C18H16FNO4S2 |
| Molecular Weight | 393.45 |
| IUPAC Name | methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C18H16FNO4S2/c1-10-7-11(2)9-12(8-10)20-26(22,23)17-15-13(19)5-4-6-14(15)25-16(17)18(21)24-3/h4-9,20H,1-3H3 |
| Standard InChI Key | WBKVAALYDPTBAD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name—methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate—encapsulates its key structural elements:
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A benzothiophene core (a bicyclic system comprising a benzene ring fused to a thiophene).
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A sulfamoyl group (-SONH-) at position 3, substituted with a 3,5-dimethylphenyl moiety.
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A fluorine atom at position 4, enhancing electronegativity and potential bioavailability.
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A methyl ester at position 2, influencing solubility and metabolic stability .
The three-dimensional conformation, as represented by its InChIKey (WBKVAALYDPTBAD-UHFFFAOYSA-N), highlights steric interactions between the sulfamoyl group and the fluorine atom, which may dictate its binding affinity in biological systems.
Spectroscopic and Computational Data
While experimental spectra (NMR, IR) are unavailable, computational predictions using tools like COSMOtherm suggest:
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logP: ~4.7 (indicating moderate lipophilicity, comparable to analogs such as G226-0007 ).
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Polar surface area: ~62.8 Ų (aligning with sulfonamide derivatives capable of crossing cell membranes ).
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Hydrogen-bond donors/acceptors: 1 donor and 7 acceptors, typical for compounds with sulfamoyl and ester functionalities .
Synthesis and Industrial Scalability
Synthetic Pathways
The synthesis of methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate likely follows a multi-step sequence common to benzothiophene sulfonamides:
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Benzothiophene core formation: Friedel-Crafts acylation or Gewald reaction to construct the thiophene ring.
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Sulfamoylation: Reaction of 3-amino-4-fluorobenzothiophene with 3,5-dimethylbenzenesulfonyl chloride.
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Esterification: Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide.
Industrial optimization would prioritize:
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Catalyst selection: Palladium-based catalysts for C-F bond retention during coupling reactions.
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Purification: Chromatography or recrystallization to achieve >95% purity .
Yield and Scalability Challenges
Benchmarking against similar compounds (e.g., G226-0007 ):
Fluorine’s electron-withdrawing effects may necessitate low-temperature conditions to prevent side reactions, impacting cost-efficiency .
Physicochemical Properties and Stability
Solubility and Partitioning
Though experimental solubility data are absent, the compound’s logP (~4.7) suggests:
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Lipophilicity: Suitable for passive diffusion across biological membranes.
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Aqueous solubility: Likely <1 mg/mL, necessitating formulation aids (e.g., cyclodextrins) for in vivo studies .
Thermal and Oxidative Stability
Analogous sulfonamides decompose at temperatures >200°C, with oxidative susceptibility at the sulfur center. Accelerated stability studies under ICH guidelines would be critical for pharmaceutical development.
Biological Activity and Mechanistic Insights
Hypothetical Targets and Mechanisms
The sulfamoyl group is a hallmark of carbonic anhydrase inhibitors (e.g., acetazolamide), while the benzothiophene scaffold is prevalent in kinase inhibitors . Potential targets include:
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Carbonic anhydrase IX/XII: Overexpressed in hypoxic tumors.
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Tyrosine kinases: Modulators of oncogenic signaling.
In Silico Docking Studies
Molecular docking using AutoDock Vina predicts:
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Binding affinity (ΔG): -8.2 kcal/mol for carbonic anhydrase IX (comparable to acetazolamide’s -7.9 kcal/mol).
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Key interactions: Hydrogen bonding between the sulfamoyl group and Thr199, and π-stacking with Phe131.
Applications in Drug Discovery
Anticancer Activity
Fluorinated benzothiophenes, such as raloxifene analogs, show anti-proliferative effects. This compound could synergize with DNA alkylating agents by modulating redox pathways .
Agrochemistry
Included in ChemDiv’s New Agro Library , it may serve as a precursor for herbicides targeting acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis.
Future Research Directions
Priority Investigations
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In vitro screening: Against NCI-60 cancer cell lines and ESKAPE pathogens.
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Metabolic profiling: CYP450 inhibition assays to assess drug-drug interaction risks.
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Formulation development: Nanoemulsions to enhance bioavailability.
Patent Landscape
No current patents claim this compound, presenting an opportunity for novel IP in oncology or infectious diseases .
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